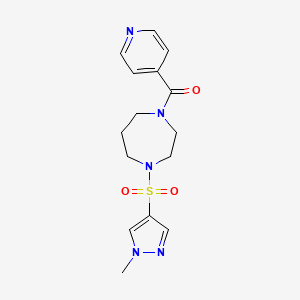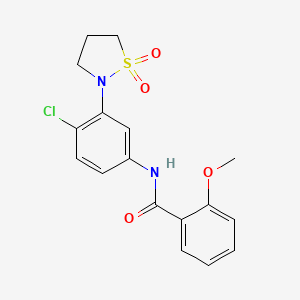
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" often involves multi-step reactions. For instance, compounds incorporating pyrazole and pyridine moieties have been synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and mass spectral data (Bawa et al., 2010). These methodologies could be adapted for the synthesis of the target compound, focusing on the selective formation and functionalization of the pyrazole and pyridine rings.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through X-ray crystallography and spectroscopic methods, providing detailed insights into their geometrical parameters, bond lengths, angles, and conformations. For example, the crystal structure of pyrazole derivatives has revealed their molecular configurations and the spatial arrangement of substituent groups (Cao et al., 2010). These studies can guide the understanding of the structural aspects of "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone," particularly in terms of stereochemistry and molecular interactions.
Chemical Reactions and Properties
The chemical reactivity of compounds containing pyrazole and pyridine rings, similar to the target compound, has been explored in various studies. These compounds participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The synthesis of pyrazole and pyridine derivatives often showcases their potential as intermediates in the preparation of more complex molecules (Hafez et al., 2016).
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, particularly those containing pyrazole, pyridine, and sulfonamide groups, are prominent in medicinal chemistry due to their diverse biological activities. Compounds similar to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, studies have demonstrated the synthesis and biological evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showcasing their potential as antimicrobial agents (Darwish et al., 2014).
Neuroprotective and Analgesic Activities
The neuroprotective potential of allosteric mGlu5 and mGlu1 antagonists, compounds structurally related to pyrazolines and pyridines, has been investigated, revealing significant neuroprotection in vitro and in vivo models of neurological diseases. Such studies highlight the therapeutic potential of targeting metabotropic glutamate receptors for neuroprotection (Szydlowska et al., 2007).
Anticancer and Antiinflammatory Activities
The synthesis of various sulfa drugs and their derivatives, including those incorporating acridine motifs, has been explored for their anticancer, anti-inflammatory, and analgesic activities. This underscores the importance of heterocyclic compounds and their derivatives in developing new therapeutic agents (Sondhi et al., 2000).
properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPZIZYEXOZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)
![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)

![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2495565.png)

![8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2495567.png)
![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)